![molecular formula C21H20FN3O4 B2639932 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 921803-97-6](/img/structure/B2639932.png)
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide
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Overview
Description
The compound “N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a pyridazinone ring, an ethyl group, and a dimethoxybenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group, pyridazinone ring, and dimethoxybenzamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule reactive. Similarly, the pyridazinone ring and the dimethoxybenzamide group could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all depend on the nature of its functional groups and their interactions with each other .Scientific Research Applications
- Anticancer Potential : Researchers explore this compound’s ability to inhibit cancer cell growth. Its structural features may interact with specific cellular targets, making it a potential candidate for novel anticancer drugs .
- Kinase Inhibitor : The benzamide moiety suggests kinase inhibition activity. Investigating its selectivity against specific kinases could lead to targeted therapies .
- Neuroprotective Effects : The compound’s unique structure may confer neuroprotective properties. Researchers investigate its impact on neuronal health and potential applications in neurodegenerative diseases .
- Receptor Modulation : Understanding its interaction with neurotransmitter receptors could reveal insights into neurological disorders and drug design .
- Organic Semiconductors : The aromatic benzamide and dimethoxybenzene groups make it an interesting candidate for organic electronic devices. Researchers study its charge transport properties and stability .
- Herbicidal Activity : Analogous compounds have demonstrated herbicidal properties. Investigating its effects on plant growth and weed control is essential .
- Fluorescent Probe : The fluorine substitution and aromatic rings suggest potential fluorescence properties. Researchers explore its use as a probe for analytical detection or imaging .
- Enzyme Inhibitors : The compound’s structural motifs may interact with enzymes. Investigating its inhibitory effects on specific enzymes could lead to new therapeutic strategies .
Medicinal Chemistry and Drug Development
Pharmacology and Neurobiology
Materials Science and Organic Electronics
Agrochemicals and Crop Protection
Analytical Chemistry and Spectroscopy
Chemical Biology and Enzyme Inhibition
Thermo Scientific Chemicals: 2-(3-Bromo-4-fluorophenyl)acetonitrile Facile synthesis and biological evaluation of novel fluorine … - Springer Synthesis, Spectral, and Fluorescence Studies of … - Springer
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-28-18-5-3-4-16(20(18)29-2)21(27)23-12-13-25-19(26)11-10-17(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFAWNFKSBBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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